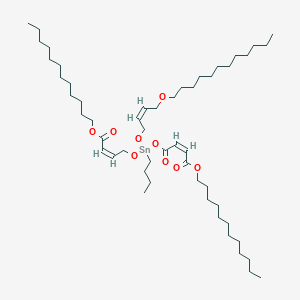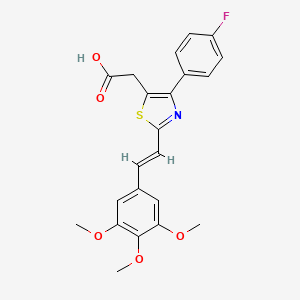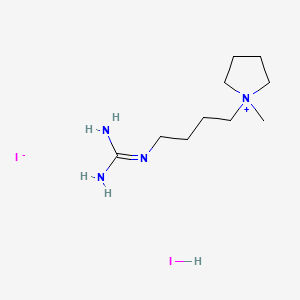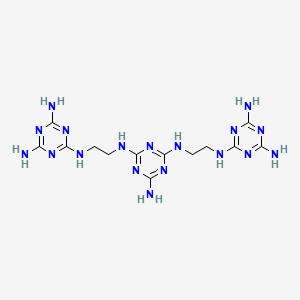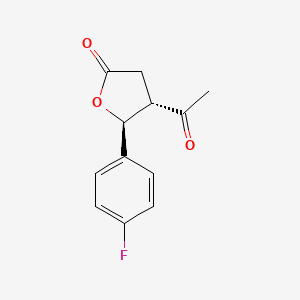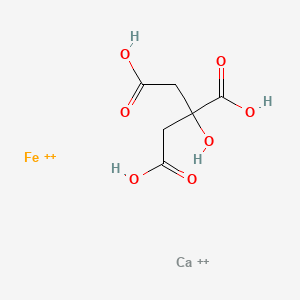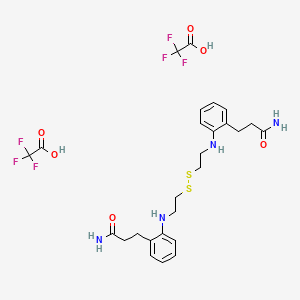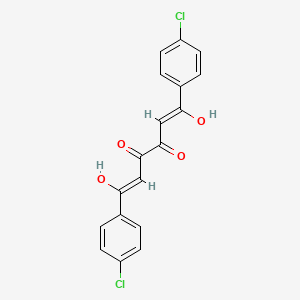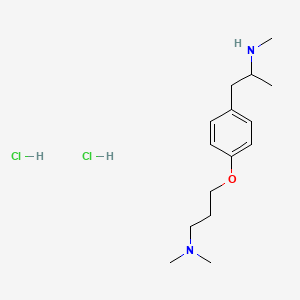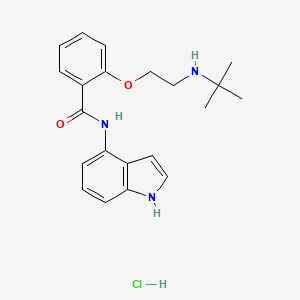
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the 2-(2-((1,1-dimethylethyl)amino)ethoxy) Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Substituted derivatives with various functional groups replacing the tert-butylamino group.
Scientific Research Applications
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The benzamide moiety can interact with proteins, affecting their function. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(1,1-dimethylethyl)-
- N-tert-Butylbenzamide
- N-t-Butylbenzamide
Uniqueness
Benzamide, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-N-1H-indol-4-yl-, hydrochloride is unique due to the presence of the indole ring, which imparts distinct biological activities. The combination of the benzamide and indole moieties enhances its potential as a therapeutic agent, differentiating it from other similar compounds.
Properties
CAS No. |
112857-87-1 |
|---|---|
Molecular Formula |
C21H26ClN3O2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-[2-(tert-butylamino)ethoxy]-N-(1H-indol-4-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C21H25N3O2.ClH/c1-21(2,3)23-13-14-26-19-10-5-4-7-16(19)20(25)24-18-9-6-8-17-15(18)11-12-22-17;/h4-12,22-23H,13-14H2,1-3H3,(H,24,25);1H |
InChI Key |
ZBONZTOIRWPPET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
